1-Ethynyl-4-isocyanatobenzene

Description

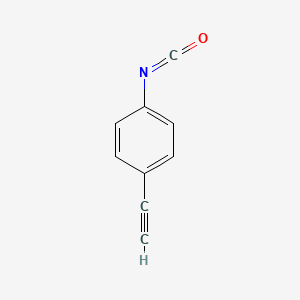

1-Ethynyl-4-isocyanatobenzene is a benzene derivative featuring two distinct functional groups: an ethynyl group (-C≡CH) at the 1-position and an isocyanate group (-NCO) at the 4-position. The ethynyl group, a sp-hybridized carbon-carbon triple bond, imparts electron-withdrawing effects, enhancing the electrophilicity of the isocyanate moiety. This compound is primarily utilized in organic synthesis, particularly in click chemistry and polymer cross-linking, due to its dual reactivity . Its molecular structure enables participation in Huisgen cycloaddition (via the ethynyl group) and nucleophilic addition reactions (via the isocyanate group), making it a versatile intermediate in materials science .

Properties

Molecular Formula |

C9H5NO |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-ethynyl-4-isocyanatobenzene |

InChI |

InChI=1S/C9H5NO/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H |

InChI Key |

KGTKIKXAWGTZTR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 1-ethynyl-4-isocyanatobenzene can be contextualized by comparing it to analogous compounds with variations in substituents or functional groups. Below is a detailed analysis:

Substituent Effects on Isocyanate Reactivity

- This results in slower reaction kinetics with nucleophiles like amines or alcohols. Methoxy-substituted isocyanates are often used in controlled polymerization processes where reduced reactivity is advantageous .

- 4-(Trifluoromethyl)phenyl isothiocyanate (CAS 350-03-8) :

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to the ethynyl group. However, the isothiocyanate (-NCS) functional group is less reactive than isocyanate (-NCO) due to the weaker electrophilicity of the thiocarbonyl center. This compound is commonly employed in protein labeling rather than polymer chemistry .

Functional Group Comparisons

- Bibenzyl-4,4'-diyl diisocyanate (CAS 4035-89-6) :

This diisocyanate contains two -NCO groups on biphenyl scaffolds. The dual reactivity enables cross-linking in polyurethane foams, but the absence of an ethynyl group limits its utility in click chemistry. Its higher molecular weight also reduces volatility compared to this compound . - 1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene (CAS 2889-58-9) :

The branched isocyanatoalkyl substituent introduces steric hindrance, slowing reactions with bulkier nucleophiles. This contrasts with the linear ethynyl group in this compound, which minimizes steric effects while maintaining electronic activation .

Hazard Profiles

- The nitro group exacerbates toxicity, highlighting the importance of substituent choice in safety profiles .

- 1-Allyl-1-tosylmethyl isocyanide (CAS 58379-85-4) :

Isocyanides (-NC) exhibit distinct hazards, including lacrimation and respiratory sensitization, but lack the acute aquatic toxicity often associated with isocyanates. This underscores functional group-specific risks .

Data Table: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.